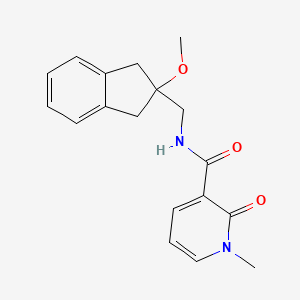

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 2034596-45-5

Cat. No.: VC4357870

Molecular Formula: C18H20N2O3

Molecular Weight: 312.369

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034596-45-5 |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.369 |

| IUPAC Name | N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H20N2O3/c1-20-9-5-8-15(17(20)22)16(21)19-12-18(23-2)10-13-6-3-4-7-14(13)11-18/h3-9H,10-12H2,1-2H3,(H,19,21) |

| Standard InChI Key | QRTSZZUFEAZDGA-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C(C1=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC |

Introduction

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a dihydropyridine framework, which is significant in medicinal chemistry due to its diverse biological activities. The compound incorporates an indene moiety and a carboxamide functional group, contributing to its potential therapeutic properties.

Key Features:

-

Molecular Formula: Not explicitly provided, but it has a molecular weight of approximately 273.31 g/mol.

-

CAS Number: 2034596-45-5.

-

Classification: Dihydropyridine derivative.

Synthesis Steps:

-

Starting Materials: Typically involve indene derivatives and pyridine precursors.

-

Reaction Conditions: Require precise control over temperature, solvent, and reaction time.

-

Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm structure and purity.

Potential Biological Activities

Dihydropyridine derivatives often exhibit pharmacological activities such as acting as calcium channel blockers or displaying anti-inflammatory properties. The specific interactions of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide would need to be elucidated through experimental studies involving biological assays.

Potential Mechanisms:

-

Calcium Channel Blockage: Common among dihydropyridines, affecting cardiovascular functions.

-

Anti-inflammatory Effects: Possible due to interactions with biological targets like enzymes or receptors.

Comparison with Similar Compounds

Other compounds with similar structural features, such as sulfonamides or thiazolopyridines, have shown diverse biological activities. For instance, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, a sulfonamide, exhibits potential antibacterial properties due to its sulfonamide group.

Comparative Analysis:

| Compound | Structural Features | Potential Biological Activities |

|---|---|---|

| N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Dihydropyridine, indene, carboxamide | Calcium channel blockage, anti-inflammatory |

| N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide | Sulfonamide, indene, methoxyphenyl | Antibacterial, enzyme inhibition |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Thiophene, pyrazole, thiadiazole | Anti-inflammatory, 5-LOX inhibition |

Future Research Directions

Further research is needed to fully understand the biological activities and therapeutic potential of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This includes in-depth studies on its mechanism of action and potential applications in drug development.

Research Strategies:

-

In Vitro Assays: To evaluate biological activities such as enzyme inhibition or receptor binding.

-

In Vivo Studies: To assess efficacy and safety in animal models.

-

Molecular Modeling: To predict interactions with biological targets and optimize the compound's structure for improved activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume